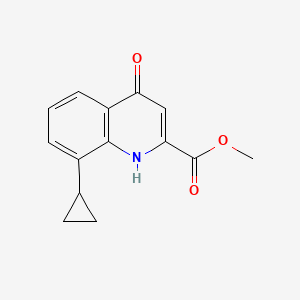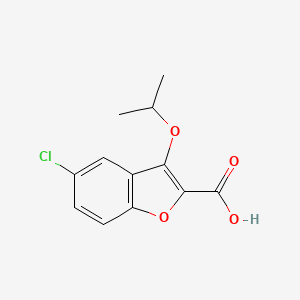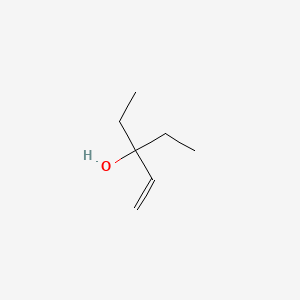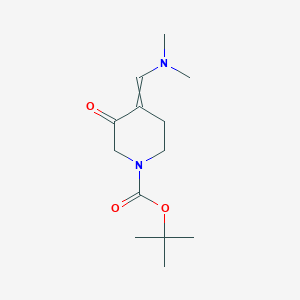
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3. It is a piperidine derivative that is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and dimethylamino compounds. One common method involves the use of tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate can be scaled up using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate include:
- Tert-butyl (E)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate .
- Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate .
Uniqueness
What sets tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate apart is its unique combination of a piperidine ring with a dimethylamino group and a tert-butyl ester. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C13H22N2O3 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
tert-butyl 4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3 |
Clé InChI |
OYVVKCJFSGWRSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
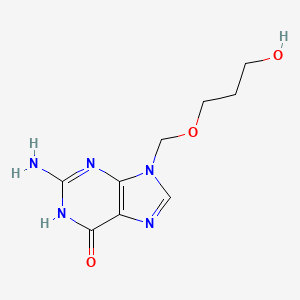
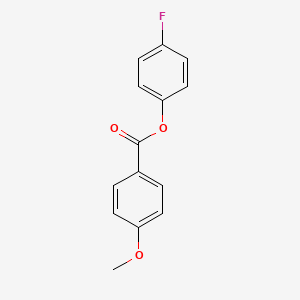
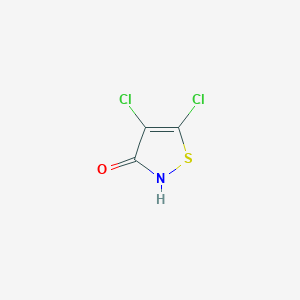
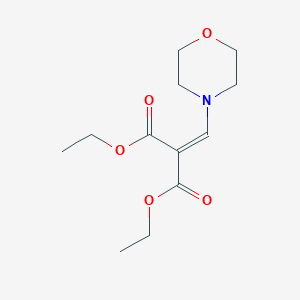
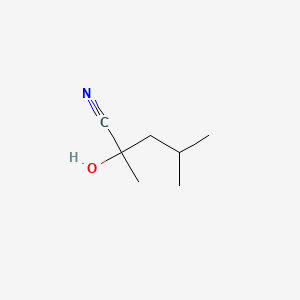
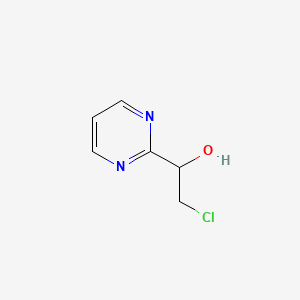
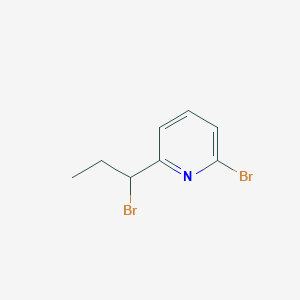
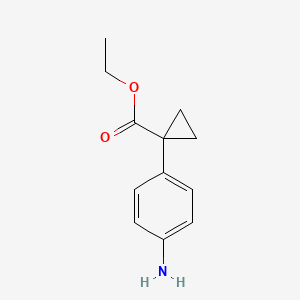
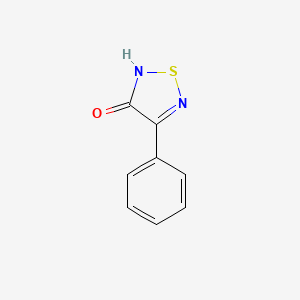
![(1S,3R,4R,6R)-4-Bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B8752033.png)

